molecular formula C8H10O5S B8741949 2,4-Dimethoxybenzenesulfonic acid CAS No. 7134-13-6

2,4-Dimethoxybenzenesulfonic acid

Cat. No. B8741949
CAS RN: 7134-13-6
M. Wt: 218.23 g/mol
InChI Key: ZPHMCVPMYLSOJH-UHFFFAOYSA-N
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Patent
US04255509

Procedure details

To a solution prepared by adding 57 ml of chlorosulfonic acid to 250 ml of chloroform, was added dropwise 50 g of 1,3-dimethoxybenzene at a temperature below 5° C. with stirring. After stirring at 5° C. for 30 minutes, the crystals thus-precipitated were collected by filtration and washed with 100 ml of chloroform.
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=[O:4])=[O:3].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1>C(Cl)(Cl)Cl>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([O:14][CH3:15])[CH:11]=[CH:12][C:13]=1[S:2]([OH:5])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
57 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution prepared
STIRRING
Type
STIRRING
Details
After stirring at 5° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the crystals thus-precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of chloroform

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.